molecular formula C15H15N3OS B10986057 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide

Cat. No.: B10986057
M. Wt: 285.4 g/mol
InChI Key: VGCWDBQWTHPHNY-UHFFFAOYSA-N
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Description

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide is a complex organic compound that features both an indole and a thiazole ring. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The indole ring is a common motif in many natural products and pharmaceuticals, while the thiazole ring is known for its presence in various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the thiazole ring through a cyclization reaction, followed by the attachment of the indole ring. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. This might include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction might yield an alcohol or amine derivative.

Scientific Research Applications

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide involves its interaction with specific molecular targets in the body. The thiazole ring can interact with enzymes and receptors, altering their activity and leading to various biological effects. The indole ring can also interact with biological molecules, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide is unique due to its specific combination of the indole and thiazole rings, which confer distinct biological activities. This combination allows for a wide range of interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

1-Methyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-5-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the context of cancer treatment. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and cytotoxic effects against various cancer cell lines.

The compound belongs to the class of n-alkylindoles, characterized by an indole moiety attached to an alkyl chain at the 1-position. Its chemical structure is defined by the following identifiers:

  • IUPAC Name : 1-methyl-3-(1,3-thiazol-2-yl)-1H-indole
  • CAS Registry Number : 194155-86-7
  • Molecular Formula : C12H12N2S
  • Molecular Weight : 214.056 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate thiazole and indole derivatives. Recent studies have reported various synthetic pathways that yield high purity and yield of the compound, often utilizing Hantzsch reactions and other coupling strategies to create the desired structures .

Antitumor Activity

Research indicates that compounds containing thiazole and indole moieties exhibit notable antitumor properties. For instance, derivatives similar to this compound have shown cytotoxicity across several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
6iMCF-76.10 ± 0.4Induces apoptosis and cell cycle arrest at G2/M phase
6vMCF-76.49 ± 0.3Inhibits key protein kinases
Compound 9A431<10Induces apoptosis via caspase activation

These findings suggest that the presence of both the thiazole and indole rings is crucial for enhancing cytotoxic activity against tumor cells.

The biological activity of this compound is primarily attributed to its ability to inhibit critical signaling pathways involved in cancer progression. Key mechanisms include:

  • Inhibition of Protein Kinases : Compounds similar to this compound have been documented to inhibit kinases such as EGFR, HER2, and VEGFR-2, which are pivotal in tumor growth and metastasis .
  • Apoptosis Induction : The compound promotes apoptosis through the activation of caspases (caspase-3 and caspase-9), leading to programmed cell death in cancer cells .

Case Studies

Several case studies have highlighted the efficacy of thiazole-indole derivatives in clinical settings:

  • Breast Cancer Treatment : A study demonstrated that thiazolyl-indole derivatives significantly reduced tumor size in MCF-7 xenograft models, showcasing their potential as therapeutic agents against breast cancer .
  • Prostate Cancer Models : Another investigation revealed that these compounds effectively inhibited cell proliferation in prostate cancer cell lines, further supporting their role as multitargeted anticancer agents .

Properties

Molecular Formula

C15H15N3OS

Molecular Weight

285.4 g/mol

IUPAC Name

1-methyl-N-[2-(1,3-thiazol-2-yl)ethyl]indole-5-carboxamide

InChI

InChI=1S/C15H15N3OS/c1-18-8-5-11-10-12(2-3-13(11)18)15(19)17-6-4-14-16-7-9-20-14/h2-3,5,7-10H,4,6H2,1H3,(H,17,19)

InChI Key

VGCWDBQWTHPHNY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=NC=CS3

Origin of Product

United States

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